

An In-depth Technical Guide to Methyl 4-methoxy-2,3-dimethylbenzoate

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Compound of Interest

Compound Name: *Methyl 4-methoxy-2,3-dimethylbenzoate*

Cat. No.: *B7900970*

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Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-methoxy-2,3-dimethylbenzoate (CAS No. 61348-47-8) is a substituted aromatic ester with significant potential as a building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its unique substitution pattern—a methoxy group and two adjacent methyl groups on the benzene ring—offers steric and electronic properties that make it a valuable intermediate for creating complex molecular architectures. Benzoic acid and its derivatives are recognized as crucial scaffolds in drug discovery, forming the basis for a wide array of therapeutic agents, including anti-inflammatory, analgesic, and anticancer drugs. [1][2][3] This guide provides a comprehensive overview of the compound's properties, a detailed protocol for its synthesis via Fischer esterification, methods for its characterization and quality control, and a discussion of its potential applications in modern research.

PART 1: Physicochemical and Spectroscopic Profile

Accurate identification and characterization are fundamental to the successful use of any chemical intermediate. This section outlines the key physical properties and expected

spectroscopic data for **methyl 4-methoxy-2,3-dimethylbenzoate**.

Physicochemical Properties

Property	Value	Source
CAS Number	61348-47-8	[4]
Molecular Formula	C ₁₁ H ₁₄ O ₃	Derived
Molecular Weight	194.23 g/mol	Derived
Appearance	Expected to be a white to off-white solid	Inferred from similar compounds

Spectroscopic Data (Predicted)

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. While a dedicated spectrum for this specific molecule is not publicly available, the expected shifts and signals can be reliably predicted based on its structure and data from analogous compounds.[5][6]

¹H NMR (Proton NMR):

- Aromatic Protons: Signals expected in the range of 6.5-7.5 ppm. The specific coupling patterns will depend on their positions relative to the substituents.
- Methoxy Protons (-OCH₃): A sharp singlet is expected around 3.8-4.0 ppm.[7]
- Ester Methyl Protons (-COOCH₃): A sharp singlet is expected around 3.9 ppm.[7]
- Aromatic Methyl Protons (-CH₃): Two distinct singlets are expected in the range of 2.2-2.6 ppm.

¹³C NMR (Carbon-13 NMR):

- Carbonyl Carbon (C=O): A signal in the range of 165-170 ppm.
- Aromatic Carbons: Multiple signals between 110-160 ppm. The carbon attached to the methoxy group will be significantly downfield.

- Methoxy Carbon (-OCH₃): A signal around 55-60 ppm.
- Ester Methyl Carbon (-COOCH₃): A signal around 51-53 ppm.
- Aromatic Methyl Carbons (-CH₃): Signals in the range of 15-25 ppm.

Infrared (IR) Spectroscopy:

- C=O Stretch (Ester): A strong, sharp absorption band is expected around 1720-1740 cm⁻¹.
[5]
- C-O Stretch (Ester & Ether): Absorption bands in the region of 1100-1300 cm⁻¹.
- C-H Stretch (Aromatic/Aliphatic): Signals expected between 2850-3100 cm⁻¹. [5]

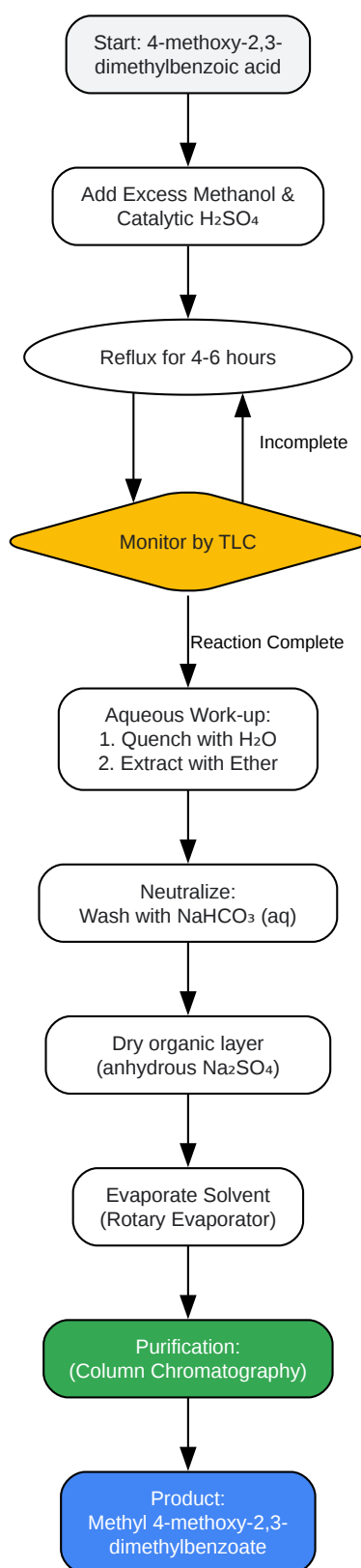
Mass Spectrometry (MS):

- Molecular Ion (M⁺): The primary peak is expected at m/z = 194.23, corresponding to the molecular weight of the compound.
- Key Fragmentation Patterns: Expect losses corresponding to the methoxy group (-OCH₃, M-31) and the ester methyl group (-COOCH₃, M-59).

PART 2: Synthesis and Purification Protocol

The most common and direct method for preparing methyl esters from carboxylic acids is the Fischer esterification. [8][9] This acid-catalyzed equilibrium reaction involves refluxing the parent carboxylic acid with an excess of alcohol. [8][9]

Synthesis Workflow: Fischer Esterification



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Caption: Workflow for the synthesis of **Methyl 4-methoxy-2,3-dimethylbenzoate**.

Detailed Experimental Protocol

This protocol is adapted from standard Fischer esterification procedures for substituted benzoic acids.^{[7][8]}

Materials and Reagents:

- 4-methoxy-2,3-dimethylbenzoic acid
- Methanol (Anhydrous)
- Concentrated Sulfuric Acid (H₂SO₄)
- Diethyl Ether or Ethyl Acetate
- Saturated Sodium Bicarbonate Solution (NaHCO₃)
- Saturated Sodium Chloride Solution (Brine)
- Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
- TLC plates (Silica gel)
- Mobile Phase for TLC (e.g., 20% Ethyl Acetate in Hexanes)

Procedure:

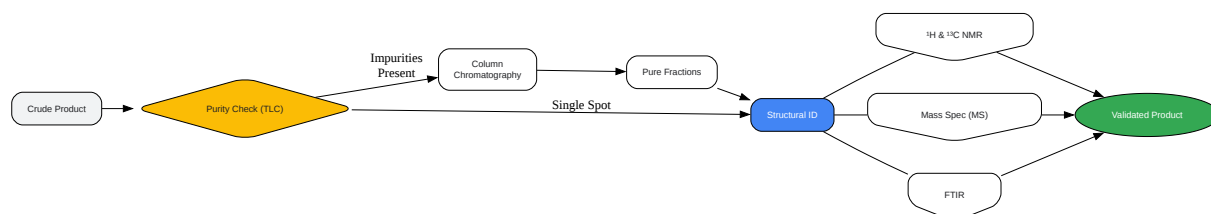
- **Reaction Setup:** To a round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, add 4-methoxy-2,3-dimethylbenzoic acid (1.0 eq).
- **Reagent Addition:** Add a large excess of anhydrous methanol (15-20 volumes). While stirring, carefully and slowly add a catalytic amount of concentrated sulfuric acid (approx. 0.2-0.3 eq) to the mixture.^[10]
- **Heating:** Heat the reaction mixture to reflux (approximately 65°C for methanol) and maintain for 4-6 hours.^[10] The use of excess alcohol is crucial to drive the equilibrium towards the product side, in accordance with Le Châtelier's principle.^[8]

- **Monitoring:** Periodically check the reaction's progress by Thin Layer Chromatography (TLC). [10] Spot the reaction mixture against the starting material. The reaction is complete when the starting carboxylic acid spot has disappeared.
- **Work-up & Extraction:** Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing cold water (approx. 3 volumes of the methanol used). Rinse the reaction flask with an extraction solvent like diethyl ether or ethyl acetate and add it to the separatory funnel.[8]
- **Washing:** Shake the funnel, allowing the layers to separate. Drain the lower aqueous layer. Wash the organic layer sequentially with:
 - Water (2x)
 - Saturated sodium bicarbonate solution (2x). Caution: Vent the funnel frequently as CO₂ gas will evolve during the neutralization of unreacted acid.[9]
 - Saturated brine solution (1x).[8]
- **Drying and Concentration:** Transfer the organic layer to a clean flask and dry it over anhydrous sodium sulfate.[8] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- **Purification:** If necessary, purify the crude ester by silica gel column chromatography to yield the pure **methyl 4-methoxy-2,3-dimethylbenzoate**.

PART 3: Quality Control and Validation

Ensuring the purity and identity of the final compound is paramount for its use in sensitive applications like drug development. A multi-step validation process is required.

Quality Control (QC) Workflow



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Caption: A self-validating workflow for the characterization of the final product.

This QC process ensures that the final product not only appears pure by initial chromatographic assessment but that its molecular structure is definitively confirmed by a suite of spectroscopic methods. Comparing the obtained spectra with the predicted data in Part 1 serves as the final validation step.

PART 4: Applications in Research and Drug Development

Substituted benzoic acids and their esters are cornerstone intermediates in medicinal chemistry.^{[2][3]} The specific substitution pattern of **methyl 4-methoxy-2,3-dimethylbenzoate** makes it a precursor for molecules where precise control over steric bulk and electronic properties near a reactive site is required.

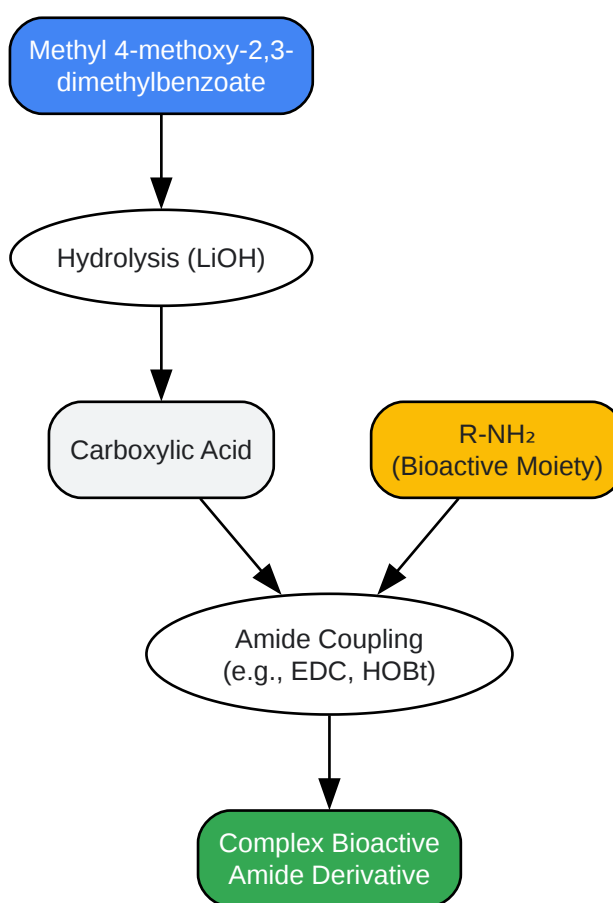
Role as a Pharmaceutical Intermediate

Derivatives of methoxy-methyl-substituted benzoic acids are utilized in the synthesis of various pharmaceuticals, including anti-inflammatory and analgesic agents.^{[1][2]} The carboxylic acid or

ester functional group is highly versatile and can be readily converted into other functionalities such as amides, which are prevalent in drug molecules.

Potential Synthetic Utility Pathway

The ester can serve as a key building block. For instance, it can be incorporated into larger molecules that may target specific biological pathways. Benzoic acid derivatives have been explored for their potential as anticancer agents, highlighting the therapeutic relevance of this chemical class.[3]



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Caption: Synthetic pathway from the ester to a complex amide derivative.

This diagram illustrates a common synthetic route where the methyl ester is first hydrolyzed back to the more reactive carboxylic acid, which is then coupled with a desired amine to form a stable amide bond, a key step in building more complex and potentially bioactive molecules.

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